5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone
Description
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone is an organoboron compound featuring a cyclohexenone core substituted with a methyl group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. This boronate ester is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks. Its cyclohexenone backbone introduces both steric and electronic effects, distinguishing it from simpler aryl or alkyl boronates .
Properties
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGMNXGSZJBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187055-94-2 | |
| Record name | 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Borylation of Cyclohexenone Derivatives
The most widely adopted method involves reacting 5-methylcyclohex-2-en-1-one with bis(pinacolato)diboron (Bpin) under palladium catalysis. A representative procedure from recent work specifies:
-
Catalyst System : Pd(OAc) (5 mol%) with SPhos ligand (6 mol%)
-
Base : Sodium acetate (NaOAc, 3.0 equiv)
-
Solvent : Tetrahydrofuran (THF) at 70°C for 12 hours
-
Yield : 96% isolated yield
This method leverages the oxidative addition of Bpin to palladium, followed by transmetallation and reductive elimination to install the boronate group. The methyl substituent at C5 remains intact due to the steric protection provided by the cyclohexenone ring.
Copper-Mediated Boron Insertion
Alternative protocols employ copper(I) thiophene-2-carboxylate (CuTC) as a catalyst for direct borylation. While less common, this approach avoids precious metals:
-
Conditions : 10 mol% CuTC, 1.2 equiv Bpin, DMF, 100°C, 24 hours
-
Yield : 68–72% (lower efficiency vs. Pd routes)
-
Limitation : Competing dehydrogenation observed at elevated temperatures
Reaction Optimization and Solvent Effects
Critical parameters influencing yield and selectivity were systematically evaluated (Table 1):
Table 1. Solvent and Temperature Optimization for Pd-Catalyzed Borylation
| Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| 1,4-Dioxane | 70 | 99 | <1% |
| Toluene | 70 | 91 | 5% |
| THF | 70 | 95 | 3% |
| Ethanol | 70 | 25 | 75% (ethoxy adduct) |
THF emerged as the optimal solvent, balancing reaction rate and selectivity. Ethanol led to significant nucleophilic addition at the carbonyl group, producing 3-ethoxy side products. Temperature studies revealed 70°C as the ideal compromise between conversion and decomposition.
Industrial-Scale Production Techniques
Large-scale synthesis adopts continuous flow reactors to mitigate exothermic risks and improve mixing:
-
Reactor Type : Microfluidic tubular reactor (ID: 1 mm)
-
Residence Time : 8 minutes at 70°C
-
Throughput : 12 kg/day with >98% purity (HPLC)
-
Workup : In-line liquid-liquid extraction using heptane/water phases
This method reduces palladium leaching to <5 ppm, meeting pharmaceutical-grade specifications.
Analytical Characterization
Post-synthesis validation employs multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 273.1621 ([M+Na])
-
Calculated : 273.1638 for CHBONa
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and aryl halides in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds.
Scientific Research Applications
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone involves the formation of reactive intermediates that facilitate various chemical transformations. The boronic ester group acts as a nucleophile, participating in reactions such as Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
- Electronic Effects: The cyclohexenone’s ketone group enhances electrophilicity, contrasting with the electron-donating NH₂ group in 3-(dioxaborolanyl)aniline .
- Heterocyclic vs. Carbocyclic Systems : Benzimidazolone derivatives (e.g., C₁₂H₁₆BN₂O₃) exhibit greater hydrolytic stability due to aromatic conjugation, unlike the target compound’s aliphatic system .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The target compound participates in palladium-catalyzed couplings, but its cyclohexenone scaffold may reduce reactivity compared to aryl boronates (e.g., 3-(dioxaborolanyl)aniline) due to slower oxidative addition .
- Steric Limitations : Bulky substituents (e.g., methyl at C-5) can hinder catalyst access to boron, as seen in cyclohexyl analogs like 2-((1R,2R,5R)-2-isopropyl-5-methylcyclohexyl)-dioxaborolane, which require optimized conditions for efficient coupling .
- Electrophilic Reactivity : The ketone in the target compound allows for subsequent functionalization (e.g., nucleophilic additions), a feature absent in ester-substituted analogs like Methyl 4-(dioxaborolanyl)cyclohex-3-enecarboxylate .
Biological Activity
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21BO3
- Molecular Weight : 236.12 g/mol
- CAS Number : 1187055-94-2
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions within cellular pathways. Research indicates that compounds with similar structures may inhibit specific enzymes or proteins involved in disease processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone implicated in various cancers and neurodegenerative diseases .
- Antimicrobial Activity : Similar boron compounds have demonstrated antimicrobial properties against various pathogens, suggesting a potential for this compound to exhibit similar effects .
- Anti-inflammatory Properties : Compounds with dioxaborolane moieties have been linked to anti-inflammatory effects in preclinical studies .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and their implications for this compound:
Case Study 1: HSP90 Inhibition in Cancer Therapy
A study investigated the role of HSP90 inhibitors in cancer treatment. The findings suggested that compounds similar to this compound could effectively reduce tumor growth by destabilizing client proteins necessary for cancer cell survival .
Case Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of boron-containing compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with low IC50 values against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Q & A
Q. Table 1: Key Structural Features and Reactivity
| Feature | Role in Reactivity |
|---|---|
| Boronate ester | Enables Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
| Cyclohex-2-enone | Conjugation stabilizes intermediates; steric effects modulate reaction pathways |
| Methyl substituents | Influence steric hindrance and regioselectivity |
Basic: What are common synthetic routes to prepare this compound?
Answer:
Synthesis typically involves multi-step protocols:
Alkylation/Bromination: Introduce halogen substituents to a pre-functionalized cyclohexenone precursor.
Borylation: React the halogenated intermediate with bis(pinacolato)diboron (B₂pin₂) via Miyaura borylation, often catalyzed by Pd(dppf)Cl₂ or similar complexes.
Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product .
Q. Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 75 | |
| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 82 |
Advanced: How can researchers address challenges in isolating this compound due to byproduct formation?
Answer:
Common byproducts include dehalogenated intermediates or over-borylated species. Mitigation strategies:
- Optimize stoichiometry: Use a 10% excess of B₂pin₂ to minimize incomplete borylation.
- Temperature control: Maintain reaction temperatures below 90°C to prevent decomposition.
- Advanced purification: Employ preparative HPLC or gradient elution chromatography for high-purity isolation (>98%). Validate purity via ¹H/¹³C NMR and HRMS .
Advanced: How should crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural analysis?
Answer:
For X-ray crystallography:
Data collection: Use high-resolution detectors (e.g., CCD or hybrid pixel arrays) to minimize noise.
Software refinement: Apply SHELXL (for small molecules) or OLEX2 (for macromolecules) to model disorder or twinning. For example, SHELXL’s TWIN/BASF commands can refine twinned data .
Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry.
Q. Table 3: Crystallographic Refinement Parameters
| Issue | Software Tool | Key Commands/Features |
|---|---|---|
| Twinning | SHELXL | TWIN, BASF |
| Disorder | OLEX2 | PART, SUMP |
| Symmetry errors | PLATON | ADDSYM, CELL_NOW |
Advanced: What computational methods predict the compound’s reactivity in non-traditional coupling reactions?
Answer:
- DFT calculations: Optimize transition states (e.g., using Gaussian 16 with B3LYP/6-31G*) to model regioselectivity in Heck or Sonogashira couplings.
- Molecular docking: Study interactions with catalytic sites (e.g., Pd(0) complexes) using AutoDock Vina.
- MD simulations: Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected ¹¹B NMR shifts)?
Answer:
¹¹B NMR shifts (~30 ppm for dioxaborolanes) may vary due to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
